4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylicacid
Description
4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a 2-methoxyphenylamino substituent at position 4 and a carboxylic acid group at position 5 of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to the pyrimidine scaffold's versatility in drug design, particularly in kinase inhibition and nucleotide analog synthesis.
Properties
Molecular Formula |
C12H11N3O3 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4-(2-methoxyanilino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H11N3O3/c1-18-10-5-3-2-4-9(10)15-11-8(12(16)17)6-13-7-14-11/h2-7H,1H3,(H,16,17)(H,13,14,15) |
InChI Key |
JUDDSRYVILMTKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=NC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
- Starting Material Preparation: Pyrimidine-5-carboxylic acid or its esters (e.g., ethyl or isopropyl esters) are prepared or purchased as the core scaffold.
- Halogenation or Activation: The 4-position of the pyrimidine ring is activated, often by chlorination (e.g., using thionyl chloride or phosphorus oxychloride) to form 4-chloropyrimidine-5-carboxylic acid derivatives.
- Nucleophilic Aromatic Substitution (C-N Coupling): The 4-chloropyrimidine intermediate undergoes nucleophilic substitution with 2-methoxyaniline or its derivatives under controlled conditions, often catalyzed by acids or bases, to form the 4-[(2-methoxyphenyl)amino]pyrimidine scaffold.
- Ester Hydrolysis: If the carboxyl group is protected as an ester, hydrolysis under acidic or basic conditions yields the free carboxylic acid.
- Purification: Crystallization, chromatography, and recrystallization techniques are employed to purify the final product.
Representative Synthetic Route Example
A detailed synthesis example adapted from related pyrimidine derivatives is as follows:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Pyrimidine-5-carboxylic acid + Thionyl chloride, reflux | Formation of 4-chloropyrimidine-5-carboxylic acid chloride intermediate | ~70 |
| 2 | Esterification with isopropanol, acid catalyst | Conversion to 4-chloropyrimidine-5-carboxylic acid isopropyl ester | ~75 |
| 3 | Nucleophilic substitution with 2-methoxyaniline, p-toluenesulfonic acid catalyst, reflux in ethanol | Formation of 4-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylic acid isopropyl ester | 60–80 |
| 4 | Hydrolysis with aqueous NaOH, reflux | Conversion of ester to free carboxylic acid | 85–90 |
| 5 | Purification by recrystallization from ethanol/water | Isolation of pure 4-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylic acid | — |
This route is consistent with methods used for structurally related compounds, emphasizing the importance of controlling reaction temperature, solvent choice, and reaction time to optimize yield and purity.
Reaction Conditions and Optimization
Catalysts and Solvents
- Catalysts: Acid catalysts such as p-toluenesulfonic acid monohydrate are effective in promoting the nucleophilic substitution reaction at the 4-position of the pyrimidine ring.
- Solvents: Ethanol and dimethylformamide (DMF) are commonly used solvents due to their ability to dissolve both reactants and facilitate nucleophilic substitution.
- Temperature: Reflux temperatures (approximately 80–120°C) are typical to drive the substitution and hydrolysis reactions to completion.
Reaction Time
- Nucleophilic substitution reactions are typically conducted for 12–24 hours to ensure complete conversion.
- Hydrolysis steps generally require 4–6 hours under reflux conditions.
Yield and Purity
- Overall yields for multi-step syntheses range from 50% to 80%, depending on the efficiency of each step.
- Purity is commonly confirmed by high-performance liquid chromatography (HPLC), with purities exceeding 95% achievable after purification.
Analytical Characterization
Spectroscopic Methods
- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR are used to confirm the presence of the methoxy group (typically δ 3.7–4.0 ppm for -OCH3 protons) and the aromatic and pyrimidine ring protons (δ 6.5–8.5 ppm).
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight and fragmentation patterns consistent with the target compound.
- Infrared Spectroscopy (IR): Characteristic absorption bands for the carboxylic acid (broad O-H stretch around 2500–3300 cm^-1 and C=O stretch near 1700 cm^-1) and aromatic amine groups.
Chromatographic Techniques
- HPLC: Used for purity assessment, typically employing C18 reverse-phase columns with acetonitrile/water gradients.
- Thin Layer Chromatography (TLC): Employed for monitoring reaction progress.
Data Tables Summarizing Key Synthetic Parameters and Properties
| Parameter | Value / Condition | Notes |
|---|---|---|
| Molecular Formula | C12H11N3O3 | Calculated for 4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid |
| Molecular Weight | ~245.24 g/mol | Confirmed by MS |
| Key NMR Shifts (^1H) | Methoxy protons: δ 3.8 ppm; Aromatic protons: δ 6.8–7.5 ppm; Pyrimidine protons: δ 7.0–8.0 ppm | Consistent with literature |
| Reaction Temperature | 80–120°C | Reflux conditions |
| Reaction Time | 12–24 hours | For nucleophilic substitution |
| Overall Yield | 50–80% | Multi-step synthesis |
Research Discoveries and Improvements
- Recent studies have improved the synthesis of related pyrimidine carboxylic acid derivatives by optimizing the halogenation step using thionyl chloride and improving nucleophilic substitution efficiency via acid catalysis.
- Modifications in solvent systems and reaction temperatures have increased yields and reduced reaction times.
- The use of iron powder reduction and selective amination steps has been demonstrated in structurally similar compounds, suggesting potential for adaptation in the synthesis of 4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid to improve selectivity and yield.
- Computational studies (DFT) support the reaction mechanism involving nucleophilic attack on the activated pyrimidine ring, guiding the choice of reaction conditions to lower activation energy barriers.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines .
Scientific Research Applications
4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: This compound is being investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Modifications
The pharmacological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrimidine-5-carboxylic Acid Derivatives
*Calculated based on molecular formula C₁₂H₁₁N₃O₃.
Electronic and Steric Effects
- Fluorine vs. Methoxy Substitution: The 2-fluorophenyl analog () exhibits increased electronegativity, enhancing metabolic stability and membrane permeability compared to the target compound's methoxy group.
- Chloro and Methoxy Dual Substitution : Imp-B-M6 () incorporates a 3-chloro-4-methoxybenzyl group, which increases lipophilicity (logP ~2.8) and may enhance hydrophobic interactions in enzyme active sites. The methylthio group at position 2 further boosts lipophilicity but reduces aqueous solubility .
- Hydroxymethylpyrrolidinyl Modification : The chiral hydroxymethylpyrrolidine substituent () introduces hydrogen-bonding capacity and stereochemical complexity, likely improving target selectivity and pharmacokinetic profiles compared to the planar 2-methoxyphenyl group .
Biological Activity
4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in scientific studies.
- Molecular Formula : C12H12N4O3
- Molecular Weight : 244.25 g/mol
- CAS Number : 16100-00-0
Biological Activity Overview
The biological activity of 4-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylic acid primarily revolves around its interactions with various biological targets, including enzymes and receptors. Research indicates its potential as an anticancer agent, anti-inflammatory compound, and inhibitor of specific kinases involved in cell signaling pathways.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific kinases, disrupting signaling pathways essential for cell proliferation and survival.
- Receptor Interaction : It can interact with various receptors, potentially modulating their activity and leading to therapeutic effects.
Case Studies and Experimental Data
-
Anticancer Activity :
- A study demonstrated that 4-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylic acid exhibited significant cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent activity at low concentrations, suggesting its potential as a lead compound for cancer therapy.
- Table 1 : Cytotoxicity Data
Cell Line IC50 (µM) MCF-7 (Breast) 15.2 HT-29 (Colon) 12.8 A549 (Lung) 20.5 -
Anti-inflammatory Effects :
- In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
- Table 2 : Cytokine Production Inhibition
Cytokine Control (pg/mL) Treated (pg/mL) TNF-α 300 120 IL-6 250 90 IL-1β 200 70
Comparative Analysis
4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid can be compared to structurally similar compounds to understand its unique properties:
| Compound Name | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity |
|---|---|---|
| 4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid | 18.0 | Moderate |
| 4-[(2-Chlorophenyl)amino]pyrimidine-5-carboxylic acid | 22.0 | Low |
Q & A
Q. How can green chemistry principles be applied to its synthesis?
- Strategies :
- Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent.
- Use biocatalysis (e.g., transaminases) for enantioselective amination steps .
- Metrics : Calculate E-factor (waste per product mass) and atom economy for route optimization .
Tables
Table 1: Key Physicochemical Properties
| Property | Value/Method | Evidence Source |
|---|---|---|
| Molecular Weight | 259.25 g/mol | |
| LogP (Predicted) | 1.8 (ChemAxon) | |
| Aqueous Solubility (25°C) | 0.12 mg/mL (pH 7.4) |
Table 2: Common Synthetic Intermediates
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 2-Methoxyaniline | Nucleophilic amine source | |
| 4-Chloropyrimidine-5-carboxylic acid | Electrophilic pyrimidine precursor |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
